1-Cyclopropanecarbonyl-4-phenylpiperidine

Soluble epoxide hydrolase inhibition IC50 comparison Cyclopropanecarbonyl vs. propanoyl

1-Cyclopropanecarbonyl-4-phenylpiperidine (CAS 710331-17-2) is a synthetic organic compound consisting of a piperidine ring substituted at the 1-position with a cyclopropanecarbonyl group and at the 4-position with a phenyl ring. This scaffold serves as the essential pharmacophoric core of the clinical-stage soluble epoxide hydrolase (sEH) inhibitors TCPU (CAY10640) and TPPU, compounds that have demonstrated anti-inflammatory, antihypertensive, neuroprotective, and cardioprotective effects in preclinical models.

Molecular Formula C15H19NO
Molecular Weight 229.323
CAS No. 710331-17-2
Cat. No. B2454946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropanecarbonyl-4-phenylpiperidine
CAS710331-17-2
Molecular FormulaC15H19NO
Molecular Weight229.323
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)C3=CC=CC=C3
InChIInChI=1S/C15H19NO/c17-15(14-6-7-14)16-10-8-13(9-11-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
InChIKeyANJCHKVAHDNKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropanecarbonyl-4-phenylpiperidine (CAS 710331-17-2): Core Structural Unit of Ultra-Potent sEH Inhibitors


1-Cyclopropanecarbonyl-4-phenylpiperidine (CAS 710331-17-2) is a synthetic organic compound consisting of a piperidine ring substituted at the 1-position with a cyclopropanecarbonyl group and at the 4-position with a phenyl ring. This scaffold serves as the essential pharmacophoric core of the clinical-stage soluble epoxide hydrolase (sEH) inhibitors TCPU (CAY10640) and TPPU, compounds that have demonstrated anti-inflammatory, antihypertensive, neuroprotective, and cardioprotective effects in preclinical models [1]. The cyclopropanecarbonyl-piperidine moiety is critical for the remarkable pharmacokinetic and pharmacodynamic superiority observed in this inhibitor class over first-generation adamantyl-urea inhibitors [2].

Why Generic Substitution of 1-Cyclopropanecarbonyl-4-phenylpiperidine Is Not Feasible: Comparator-Based Evidence of Non-Interchangeability


Substituting the 1-cyclopropanecarbonyl group on the piperidine nitrogen with alternative acyl moieties (e.g., acetyl, propanoyl, or adamantyl) produces dramatic, quantifiable losses in both target potency and systemic exposure. In direct head-to-head pharmacokinetic comparisons, replacement of the cyclopropanecarbonyl moiety with an adamantyl group results in a 7-fold loss of in vitro potency, a 65-fold decrease in Cmax, and a 3300-fold reduction in AUC [1]. Similarly, substituting the cyclopropanecarbonyl with a propanoyl group (as in TPPU) reduces sEH inhibitory potency from an IC50 of 0.4 nM to 3.7 nM (a 9.25-fold loss) and eliminates the characteristic secondary target engagement (refractory pool binding) unique to the cyclopropanecarbonyl-containing inhibitor TCPU [2]. These quantitative differences preclude simple interchange of this core scaffold with superficially similar analogs in any medicinal chemistry or drug development program.

1-Cyclopropanecarbonyl-4-phenylpiperidine Quantitative Differentiation Evidence: Comparator-Based Potency, PK, and Target Engagement Data


sEH Inhibitory Potency: Cyclopropanecarbonyl-Piperidine (TCPU) vs. Propanoyl-Piperidine (TPPU) Comparator

The 1-cyclopropanecarbonyl-4-phenylpiperidine core, when elaborated to the full TCPU inhibitor (CAY10640), inhibits recombinant human sEH with an IC50 of 0.4 nM [1]. In contrast, the closely related propanoyl-piperidine analog TPPU inhibits human sEH with an IC50 of 3.7 nM . This represents a 9.25-fold superior potency for the cyclopropanecarbonyl-containing inhibitor, a difference directly attributable to the cyclopropanecarbonyl substituent at the piperidine 1-position.

Soluble epoxide hydrolase inhibition IC50 comparison Cyclopropanecarbonyl vs. propanoyl

Pharmacokinetic Superiority: Cyclopropanecarbonyl-Piperidine vs. Adamantyl-Urea Inhibitor Baseline

Oral administration of the cyclopropanecarbonyl-piperidine-containing inhibitor 52 (TCPU/CAY10640) in mice produced a 65-fold increase in Cmax and a 3300-fold increase in AUC compared to its adamantane analogue 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea (compound 2) [1]. This pharmacokinetic advantage is a direct consequence of replacing the bulky, lipophilic adamantyl group with the compact cyclopropanecarbonyl substituent on the piperidine nitrogen. Additionally, compound 52 demonstrated a 7-fold increase in in vitro potency over the adamantane analogue [1].

Pharmacokinetics Oral bioavailability Cyclopropanecarbonyl vs. adamantyl

In Vivo Analgesic Efficacy: Cyclopropanecarbonyl-Piperidine sEH Inhibitor vs. Morphine Comparator

In the carrageenan-induced inflammatory pain model in rodents, the cyclopropanecarbonyl-piperidine-containing sEH inhibitor TCPU (CAY10640) demonstrated a 1000-fold increase in potency compared to morphine in reducing hyperalgesia, as measured by mechanical withdrawal threshold [1]. This in vivo comparison establishes that the cyclopropanecarbonyl-piperidine scaffold, when elaborated to the full urea inhibitor, produces analgesic efficacy that is three orders of magnitude more potent than the clinical gold-standard opioid analgesic on a mg/kg basis.

In vivo efficacy Inflammatory pain Carrageenan model

Unique Secondary Target Engagement: TCPU (Cyclopropanecarbonyl-Piperidine) vs. TPPU (Propanoyl-Piperidine)

A simultaneous target-mediated drug disposition (TMDD) model established that while both TCPU (containing the 1-cyclopropanecarbonyl-4-phenylpiperidine core) and TPPU (propanoyl-piperidine analog) compete for sEH binding, TCPU additionally binds to an unidentified secondary target pool with larger capacity, referred to as a refractory pool [1]. The dissociation rate constants (koff) were predicted to be 2.67 h⁻¹ for TCPU and 2.24 h⁻¹ for TPPU [1]. This secondary target engagement is uniquely associated with the cyclopropanecarbonyl substituent and may contribute to differential in vivo pharmacology.

Target-mediated drug disposition Refractory pool binding TCPU vs. TPPU

Sigma-1 Receptor Pharmacophore: 4-Phenylpiperidine Core vs. Haloperidol Affinity Baseline

The 4-phenylpiperidine moiety present in 1-cyclopropanecarbonyl-4-phenylpiperidine constitutes the primary sigma receptor pharmacophore. Unsubstituted 4-phenylpiperidine exhibits modest sigma-1 receptor affinity (Ki ≈ 1980 nM) [1]. However, appropriate N-substitution of the 4-phenylpiperidine core—such as with a cyclopropanecarbonyl group and further elaboration—can enhance sigma-1 affinity by over 1000-fold (achieving Ki values of 1–10 nM) [2]. Critically, these optimized derivatives bind with approximately 10-fold higher affinity than the classical sigma ligand haloperidol (Ki ≈ 13.5 nM at sigma-1) [3] [4]. The 1-cyclopropanecarbonyl-4-phenylpiperidine scaffold thus represents the unelaborated core from which sub-nanomolar sigma-1 ligands can be systematically developed.

Sigma-1 receptor 4-Phenylpiperidine pharmacophore Haloperidol comparison

Therapeutic Index Advantage: sEH Inhibitor TCPU vs. Gabapentin in Diabetic Neuropathy Model

Both TCPU (1-cyclopropanecarbonyl-piperidine-containing) and TPPU demonstrated much better efficacy in relieving nociceptive response than the FDA-approved drug gabapentin in a rodent model of diabetic neuropathy [1]. While this comparison involves the fully elaborated urea inhibitor rather than the core scaffold alone, it demonstrates that the cyclopropanecarbonyl-piperidine chemotype can deliver superior efficacy to a current standard-of-care medication in a clinically relevant neuropathic pain model.

Diabetic neuropathy Gabapentin comparison In vivo efficacy

1-Cyclopropanecarbonyl-4-phenylpiperidine: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Lead Optimization in sEH Inhibitor Drug Discovery Programs

Medicinal chemistry teams developing next-generation soluble epoxide hydrolase inhibitors should prioritize 1-cyclopropanecarbonyl-4-phenylpiperidine as the core scaffold for SAR exploration. Direct comparative data demonstrate that this cyclopropanecarbonyl motif delivers a 9.25-fold potency advantage (IC50 = 0.4 nM vs. 3.7 nM) and a unique secondary target engagement profile compared to the propanoyl-piperidine analog TPPU [1]. Furthermore, the 3300-fold AUC improvement over adamantyl-urea inhibitors underscores the critical role of this specific scaffold in achieving oral bioavailability suitable for in vivo efficacy studies [1].

Non-Opioid Analgesic Development Platform

Research groups focused on discovering non-opioid analgesics for inflammatory and neuropathic pain should procure this scaffold for elaboration into sEH inhibitor candidates. The fully elaborated TCPU inhibitor containing this core demonstrates a 1000-fold greater potency than morphine in the carrageenan-induced inflammatory pain model [1] and superior efficacy over gabapentin in diabetic neuropathy models [2]. These quantitative efficacy advantages position the cyclopropanecarbonyl-piperidine chemotype as a high-priority starting point for analgesic drug discovery.

Sigma Receptor Pharmacophore Development and Radioligand Design

The 4-phenylpiperidine moiety within this compound constitutes the essential sigma receptor pharmacophore. When appropriately N-substituted (as with the cyclopropanecarbonyl group present in this scaffold), derivatives achieve sigma-1 binding affinities 10-fold higher than haloperidol (Ki < 10 nM vs. 13.5 nM) [1] [2]. This scaffold is therefore valuable for developing high-affinity sigma-1 receptor ligands, including potential radiotracers for PET/SPECT imaging applications, where sub-nanomolar affinity is required.

Target-Mediated Drug Disposition (TMDD) Modeling Studies

The unique property of the cyclopropanecarbonyl-piperidine-containing inhibitor TCPU to engage a secondary refractory target pool—absent in the propanoyl analog TPPU—makes this scaffold an essential tool compound for TMDD modeling studies [1]. Researchers investigating target occupancy, drug-target residence time, and pharmacokinetic-pharmacodynamic relationships for sEH inhibitors require this specific chemotype as the only compound that exhibits both primary sEH binding and secondary target engagement, enabling direct comparative TMDD analyses [1].

Quote Request

Request a Quote for 1-Cyclopropanecarbonyl-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.